3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate
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Overview
Description
3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate is a chemical compound with the molecular formula C15H18O10S and a molecular weight of 390.36 g/mol . It is a pivotal biochemical intermediate utilized in various biomedical investigations, including cancer therapeutics, diabetes management, and neurological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate involves the acetylation of myo-inositol followed by thiocarbonate formation. The process typically includes:
Acetylation: Myo-inositol is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 3,4,5,6-tetra-O-acetyl-myo-inositol.
Thiocarbonate Formation: The acetylated inositol is then reacted with thiophosgene (CSCl2) to form the thiocarbonate derivative.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding myo-inositol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl groups.
Major Products
Substitution: Substituted inositol derivatives.
Hydrolysis: Myo-inositol and its derivatives.
Scientific Research Applications
3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate is extensively used in scientific research, particularly in:
Cancer Therapeutics: Investigated for its potential role in cancer treatment.
Diabetes Management: Studied for its effects on glucose metabolism and insulin sensitivity.
Neurological Research: Explored for its impact on neurological disorders and brain function.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways: It modulates pathways related to cell growth, metabolism, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetra-O-benzyl-myo-inositol-1,2-thiocarbonate: Another derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-myo-inositol: A related compound with different acetylation patterns.
Uniqueness
Properties
Molecular Formula |
C15H18O10S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl) acetate |
InChI |
InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3 |
InChI Key |
OGDPAADFSHXROB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 |
Origin of Product |
United States |
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